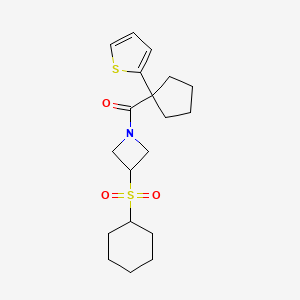
methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives, characterized by its two chlorophenyl groups. This compound is of interest due to its structural uniqueness and potential applications in various fields of chemistry and materials science. Research focuses on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves cyclocondensation reactions, regiospecific synthetic protocols, and can be achieved under conditions such as ultrasound irradiation to enhance regioselectivity and yield efficiency. For instance, compounds with similar structures have been synthesized from cyclocondensation of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, showing high regioselectivity and yields (Machado et al., 2011).
Molecular Structure Analysis
Crystallographic and spectroscopic techniques, including X-ray diffraction and NMR, play a crucial role in determining the molecular structure of pyrazole derivatives. These methods confirm the geometry, intramolecular hydrogen bonding, and other molecular interactions that contribute to the compound's stability and reactivity (Achutha et al., 2017; Kamani et al., 2019).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a variety of chemical reactions, including cyclocondensation and regiospecific reactions, influenced by their structural configuration. These reactions are pivotal in exploring the chemical behavior and potential applications of these compounds. The regioselectivity and efficiency of these synthetic protocols highlight the chemical versatility and reactivity of pyrazole derivatives (Machado et al., 2011).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting point, and crystal structure, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its potential application in material science and other fields.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are determined by the pyrazole core and the substituents attached to it. Studies on related compounds have shown that pyrazole derivatives can participate in a wide range of chemical reactions, offering versatile synthetic pathways for new materials and molecules (Machado et al., 2011).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
Methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate and its derivatives have been explored for their potential antimicrobial and anticancer activities. Novel pyrazole derivatives synthesized from this compound have shown good to excellent antimicrobial activity and, in some cases, higher anticancer activity than reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Analysis and Synthesis
Structural analysis of related compounds, through techniques such as X-ray crystallography, has been crucial in identifying the regioisomer and molecular conformation of these compounds. This kind of structural elucidation plays a significant role in understanding the chemical and biological properties of these molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Green Chemistry Approaches
Green chemistry approaches have been employed in the synthesis of derivatives, emphasizing high yields, metal-free catalysts, and avoidance of toxic catalysts and hazardous solvents. This approach is significant in reducing the environmental impact of chemical synthesis (Yadav, Lim, Kim, & Jeong, 2021).
Molecular Docking Studies for Anticancer and Antimicrobial Agents
Molecular docking studies have been conducted to explore the potential of methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate derivatives as anticancer and antimicrobial agents. Such studies provide insights into the molecular interactions that could contribute to their biological efficacy (Katariya, Vennapu, & Shah, 2021).
Biologically Active Compound Synthesis
The synthesis of these compounds often serves as an intermediate step in producing biologically active molecules, playing a critical role in the development of small molecule inhibitors for cancer therapy (Liu, Xu, & Xiong, 2017).
Propiedades
IUPAC Name |
methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(13-4-2-3-5-14(13)19)21(20-15)12-8-6-11(18)7-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPWPSHXSPAZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

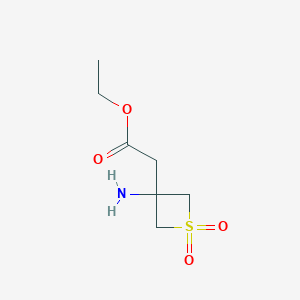
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2483222.png)
![3-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B2483225.png)
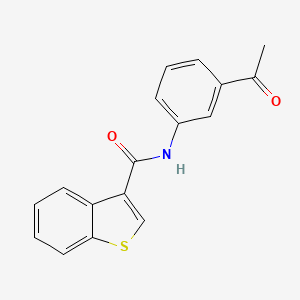
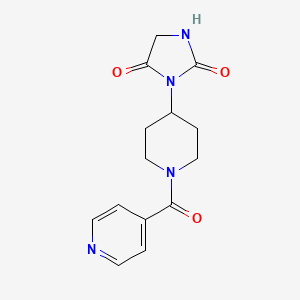
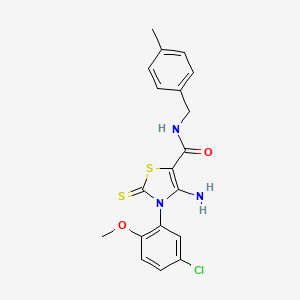
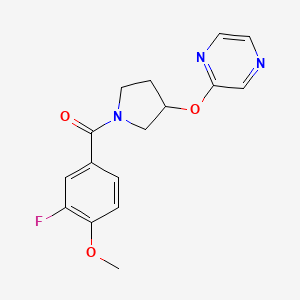

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)
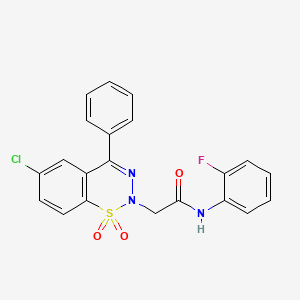
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2483238.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2483240.png)

